molecular formula C20H10F3N B14209210 2-{6-[4-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile CAS No. 823227-31-2

2-{6-[4-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile

Cat. No.: B14209210
CAS No.: 823227-31-2
M. Wt: 321.3 g/mol
InChI Key: SZKCDUCYDCIBKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{6-[4-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile is a chemical compound known for its unique structure and properties It features a trifluoromethyl group attached to a phenyl ring, which is further connected to a hex-3-ene-1,5-diyn-1-yl chain and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Suzuki-Miyaura coupling reaction can be adapted for large-scale production by optimizing reaction conditions such as temperature, pressure, and reagent concentrations. Additionally, continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-{6-[4-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-{6-[4-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological activity. Additionally, the compound’s structure allows it to participate in various chemical reactions, contributing to its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{6-[4-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile is unique due to its combination of a trifluoromethyl group, a hex-3-ene-1,5-diyn-1-yl chain, and a benzonitrile group. This structure imparts distinct chemical and physical properties, making it valuable for diverse research applications .

Properties

CAS No.

823227-31-2

Molecular Formula

C20H10F3N

Molecular Weight

321.3 g/mol

IUPAC Name

2-[6-[4-(trifluoromethyl)phenyl]hex-3-en-1,5-diynyl]benzonitrile

InChI

InChI=1S/C20H10F3N/c21-20(22,23)19-13-11-16(12-14-19)7-3-1-2-4-8-17-9-5-6-10-18(17)15-24/h1-2,5-6,9-14H

InChI Key

SZKCDUCYDCIBKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#CC=CC#CC2=CC=C(C=C2)C(F)(F)F)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.